molecular formula C45H49NO13 B027621 7-Epi-10-deacetyltaxol CAS No. 78454-17-8

7-Epi-10-deacetyltaxol

Cat. No.: B027621
CAS No.: 78454-17-8
M. Wt: 811.9 g/mol
InChI Key: TYLVGQKNNUHXIP-DIYBZAJCSA-N
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Mechanism of Action

Target of Action

7-Epi 10-Desacetyl Paclitaxel, also known as 7-Epi-10-deacetyltaxol, is a derivative of paclitaxel . The primary targets of this compound are cancer cells, particularly HeLa cells . It exhibits significant cytotoxicity against these cells .

Mode of Action

7-Epi 10-Desacetyl Paclitaxel interacts with its targets by inhibiting cell division . This inhibition leads to the death of cancer cells . It also induces apoptosis and DNA fragmentation in HepG2 hepatocellular carcinoma cells in a concentration-dependent manner .

Biochemical Pathways

The compound affects the biochemical pathways related to cell division and apoptosis . It inhibits α-glucosidase , a key enzyme in carbohydrate metabolism, which may contribute to its anticancer activities. Furthermore, it induces reactive oxygen species (ROS) generation and increases the Bax/Bcl-2 ratio, leading to apoptosis .

Pharmacokinetics

Paclitaxel is known for its poor solubility, which can affect its bioavailability and require the use of special formulations or delivery systems for effective administration .

Result of Action

The result of the action of 7-Epi 10-Desacetyl Paclitaxel is the inhibition of cell division, leading to the death of cancer cells . It also induces apoptosis, a form of programmed cell death, in cancer cells . These effects contribute to its potential as an anticancer agent .

Action Environment

The action, efficacy, and stability of 7-Epi 10-Desacetyl Paclitaxel can be influenced by various environmental factors. These may include the physiological environment of the body, such as pH and temperature, as well as factors related to drug formulation and administration . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Epi 10-desacetyl paclitaxel involves multiple steps, starting from the natural product paclitaxel. The key steps include selective deacetylation and epimerization at specific positions on the paclitaxel molecule. The reaction conditions typically involve the use of organic solvents and catalysts to achieve the desired transformations.

Industrial Production Methods: Industrial production of 7-Epi 10-desacetyl paclitaxel is often carried out through semi-synthetic processes. These processes start with the extraction of paclitaxel from natural sources, followed by chemical modifications to obtain the desired derivative. The use of biotechnological methods, such as fermentation with specific microorganisms, is also explored to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 7-Epi 10-desacetyl paclitaxel undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of specific functional groups with others.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents or nucleophiles under controlled temperatures and pH.

Major Products: The major products formed from these reactions include various derivatives of 7-Epi 10-desacetyl paclitaxel with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

7-Epi 10-desacetyl paclitaxel has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in analytical chemistry for the development of new synthetic methods and analytical techniques.

    Biology: Studied for its cytotoxic effects on various cancer cell lines, providing insights into its potential as an anticancer agent.

    Medicine: Explored for its therapeutic potential in cancer treatment, particularly in cases where resistance to paclitaxel is observed.

    Industry: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.

Comparison with Similar Compounds

    Paclitaxel: The parent compound, widely used in chemotherapy.

    Docetaxel: Another taxane derivative with similar mechanisms of action.

    10-Deacetyl baccatin III: A precursor in the semi-synthesis of taxane derivatives.

Uniqueness: 7-Epi 10-desacetyl paclitaxel is unique due to its specific structural modifications, which confer distinct biological activities. Its ability to overcome resistance mechanisms seen with paclitaxel makes it a valuable compound in cancer research and therapy .

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H49NO13/c1-24-29(57-41(54)35(50)33(26-15-9-6-10-16-26)46-39(52)27-17-11-7-12-18-27)22-45(55)38(58-40(53)28-19-13-8-14-20-28)36-43(5,37(51)34(49)32(24)42(45,3)4)30(48)21-31-44(36,23-56-31)59-25(2)47/h6-20,29-31,33-36,38,48-50,55H,21-23H2,1-5H3,(H,46,52)/t29-,30+,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLVGQKNNUHXIP-DIYBZAJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H49NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90559294
Record name (5beta,7alpha,10beta,13alpha)-4-(Acetyloxy)-13-{[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy}-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

811.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78454-17-8, 111149-94-1
Record name 7-epi-10-Deacetyltaxol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78454-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-epi-3'-epi-10-Deacetyltaxol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111149941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Deacetyl-7-epipaclitaxel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078454178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5beta,7alpha,10beta,13alpha)-4-(Acetyloxy)-13-{[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy}-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 78454-17-8
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 10-DEACETYL-7-EPIPACLITAXEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF8TD9Q8G5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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